molecular formula C30H70Si5 B14446994 Cyclopentasilane, decapropyl- CAS No. 75199-62-1

Cyclopentasilane, decapropyl-

Cat. No.: B14446994
CAS No.: 75199-62-1
M. Wt: 571.3 g/mol
InChI Key: RAFPDOLBSGQXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentasilane, decapropyl- is a silicon-based compound with the chemical formula C30H70Si5 It is a member of the cyclopentasilane family, which consists of cyclic compounds containing silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentasilane, decapropyl- can be synthesized through a series of reactions starting from diphenyldichlorosilane. The process involves the following steps:

Industrial Production Methods: Industrial production of cyclopentasilane, decapropyl- involves similar synthetic routes but on a larger scale. The key challenge in industrial production is the complex synthesis of the precursors and the hydrosilanes .

Chemical Reactions Analysis

Types of Reactions: Cyclopentasilane, decapropyl- undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form silicon oxides.

    Reduction: Can be reduced to form simpler silanes.

    Substitution: Undergoes substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves exposure to oxygen or air.

    Reduction: Uses reducing agents such as lithium aluminum hydride.

    Substitution: Involves reagents like halogens or organometallic compounds.

Major Products Formed:

Scientific Research Applications

Cyclopentasilane, decapropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentasilane, decapropyl- involves its interaction with molecular targets and pathways. It primarily affects the electronic properties of materials by altering the conductance characteristics of silicon-based structures. The compound’s unique ring conformation and σ-delocalization properties play a significant role in its effects .

Comparison with Similar Compounds

    Cyclopentasilane: A cyclic compound of silicon and hydrogen with the chemical formula Si5H10.

    Cyclohexasilane: Another cyclic silane with six silicon atoms.

    Neopentasilane: A branched silane with different deposition properties.

Comparison: Cyclopentasilane, decapropyl- is unique due to its decapropyl substitution, which affects its physical and chemical properties. Compared to cyclopentasilane and cyclohexasilane, it has different conductance characteristics and deposition behaviors. Neopentasilane, while more challenging to deposit, yields better-quality films after processing .

Properties

CAS No.

75199-62-1

Molecular Formula

C30H70Si5

Molecular Weight

571.3 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decapropylpentasilolane

InChI

InChI=1S/C30H70Si5/c1-11-21-31(22-12-2)32(23-13-3,24-14-4)34(27-17-7,28-18-8)35(29-19-9,30-20-10)33(31,25-15-5)26-16-6/h11-30H2,1-10H3

InChI Key

RAFPDOLBSGQXTL-UHFFFAOYSA-N

Canonical SMILES

CCC[Si]1([Si]([Si]([Si]([Si]1(CCC)CCC)(CCC)CCC)(CCC)CCC)(CCC)CCC)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.